6-phosphogluconic acid trisodium salt, also known as D-Gluconate 6-phosphate trisodium salt, is a trisodium salt of 6-phosphogluconic acid, a monosaccharide and an intermediate in the pentose phosphate pathway [, ]. It has been used in various scientific research applications, primarily related to its role in this pathway.
One application of 6-phosphogluconic acid trisodium salt is in assessing the activity of enzymes involved in the pentose phosphate pathway. A study by G.A. Pesce et al. [] utilized 6-phosphogluconic acid trisodium salt to assess a spectrophotometric method for determining the activity of creatine phosphokinase and myokinase, two enzymes crucial in energy metabolism.
6-Phosphogluconic acid trisodium salt (also known as D-Gluconate 6-phosphate trisodium salt) is a salt of 6-phosphogluconic acid, a naturally occurring metabolite found in various organisms []. It is a water-soluble molecule with a role in the pentose phosphate pathway, a metabolic pathway crucial for generating energy (in the form of NADPH) and ribose-5-phosphate, a precursor for nucleic acid synthesis.
This compound is primarily used in scientific research as a tool for studying the pentose phosphate pathway and its enzymes. Researchers utilize it to inhibit specific enzymes in the pathway, allowing them to investigate the consequences of disrupted pathway function.
The molecule consists of a gluconic acid backbone (a six-carbon sugar) with a phosphate group attached to the sixth carbon atom. Three sodium ions (Na+) neutralize the negative charges on the phosphate group, making the overall molecule negatively charged (PO4^3-). This structure allows the molecule to participate in various ionic interactions and hydrogen bonding within cells [].
6-Phosphogluconic acid + 3NaOH -> 6-Phosphogluconic acid trisodium salt + 3H2O
The compound can decompose under extreme heat or acidic conditions.
6-Phosphogluconic acid trisodium salt acts primarily as an inhibitor of phosphoglucose isomerase (PGI), the first enzyme in the pentose phosphate pathway. By competitively binding to the PGI active site, it prevents glucose-6-phosphate from being converted to fructose-6-phosphate, effectively blocking the pathway. This allows researchers to study the downstream effects of PGI inhibition on cellular processes that rely on the pentose phosphate pathway products [].
Irritant